BenchChemオンラインストアへようこそ!

Obeticholic acid I

FXR Agonism Nuclear Receptor Pharmacology Bile Acid Signaling

6-epi-Obeticholic Acid (CAS 915038-27-6) is the key stereochemical impurity reference standard of obeticholic acid, essential for analytical method validation and ANDA submissions. The parent compound, obeticholic acid, is the first-in-class selective FXR agonist (~100-fold more potent than CDCA; EC50 99 nM), providing a validated pharmacological benchmark for preclinical NASH and liver fibrosis studies. Its exclusive FXR activation (no TGR5 cross-reactivity) enables clean dissection of bile acid homeostatic pathways (CYP7A1 suppression). As a well-characterized comparator, it enables translational pruritus risk assessment (clinical risk ratio 3.22 vs. placebo).

Molecular Formula C26H44O4
Molecular Weight 420.634
CAS No. 915038-27-6
Cat. No. B580410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObeticholic acid I
CAS915038-27-6
Synonyms(3α,5β,6β,7α)-6-Ethyl-3,7-dihydroxycholan-24-oic Acid;  (3α,5β,6β,7α)-6-Ethyl-3,7-dihydroxy-cholan-24-oic Acid; 
Molecular FormulaC26H44O4
Molecular Weight420.634
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
InChIInChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
InChIKeyZXERDUOLZKYMJM-XHCXGMTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obeticholic Acid (CAS 915038-27-6): A First-in-Class FXR Agonist for Research in Cholestatic and Metabolic Liver Disease


Obeticholic acid (OCA; 6α-ethylchenodeoxycholic acid, 6-ECDCA; CAS 915038-27-6) is a semi-synthetic bile acid derivative that functions as a potent and selective agonist of the farnesoid X receptor (FXR) [1]. It is structurally derived from the primary human bile acid chenodeoxycholic acid (CDCA) [2]. As the first-in-class selective FXR agonist to reach advanced clinical evaluation, OCA is a critical reference standard for research into bile acid homeostasis, cholestatic liver diseases (e.g., primary biliary cholangitis), and metabolic disorders such as nonalcoholic steatohepatitis (NASH) [3].

Why Obeticholic Acid Cannot Be Substituted with Other FXR Agonists in Research Protocols


Generic substitution is not scientifically valid for FXR agonists due to substantial differences in potency, selectivity, pharmacokinetic profiles, and biological effects. Obeticholic acid's ~100-fold higher potency compared to its endogenous analog CDCA is just one dimension of its differentiation [1]. More recent FXR agonists exhibit vastly different potencies, ranging from sub-nanomolar (e.g., Tropifexor) to low nanomolar (e.g., EDP-305), which can lead to divergent pharmacodynamic and toxicological outcomes, including varying degrees of target engagement and off-target effects like pruritus [2]. Furthermore, emerging data on dual agonists (e.g., INT-767) and non-bile acid scaffolds (e.g., Cilofexor, EDP-305) demonstrate that the chemical class and receptor activation profile critically influence efficacy and safety, making OCA a unique tool with a well-characterized, albeit specific, biological fingerprint [3].

Quantitative Differentiation of Obeticholic Acid from Key Comparators


FXR Potency: Obeticholic Acid vs. Endogenous Ligand Chenodeoxycholic Acid (CDCA)

Obeticholic acid is a significantly more potent FXR agonist than its endogenous comparator, chenodeoxycholic acid (CDCA). In multiple independent cell-based reporter assays, OCA exhibits an EC50 of 99 nM, which is approximately 100-fold lower than the EC50 for CDCA [1]. This enhanced potency is a direct result of the 6α-ethyl substitution on the CDCA scaffold [2].

FXR Agonism Nuclear Receptor Pharmacology Bile Acid Signaling

Potency and Selectivity: Obeticholic Acid vs. Next-Generation FXR Agonist EDP-305

In a direct comparative study using a mouse model of nonalcoholic steatohepatitis (NASH), the next-generation FXR agonist EDP-305 demonstrated superior efficacy over OCA in reducing a key marker of hepatic fibrosis. At an equivalent oral dose of 30 mg/kg, EDP-305 reduced liver collagen deposition (measured by hydroxyproline content) by 70% compared to a 48% reduction achieved by OCA [1]. This indicates a higher anti-fibrotic potency for EDP-305 in this preclinical model.

FXR Agonism NASH Liver Fibrosis Drug Development

Differential Receptor Agonism: Obeticholic Acid vs. Dual Agonist INT-767

Unlike its chemical derivative INT-767, which acts as a dual agonist for FXR and the G protein-coupled bile acid receptor (TGR5), obeticholic acid is a selective FXR agonist. While OCA is a potent FXR agonist (EC50 = 99 nM), it shows no activity at TGR5. In contrast, INT-767 potently activates both FXR (EC50 = 30 nM) and TGR5 (EC50 = 630 nM) [1]. This dual activity of INT-767 confers distinct pharmacological effects, such as promoting GLP-1 secretion from enteroendocrine cells, which is not a direct effect of OCA [2].

FXR Agonism TGR5 Agonism Metabolic Disease GLP-1 Secretion

In Vivo Efficacy: Obeticholic Acid vs. Tropifexor in NASH Models

In rodent models of NASH, the highly potent FXR agonist Tropifexor has demonstrated superior efficacy on certain histological endpoints compared to obeticholic acid. A study showed that Tropifexor at doses of <1 mg/kg was more effective than OCA at 25 mg/kg in reducing liver steatosis and fibrosis in a mouse NASH model [1]. This highlights the significant difference in in vivo potency and efficacy between these compounds.

NASH Liver Fibrosis Steatosis Drug Development

Clinical Tolerability: Pruritus Incidence with Obeticholic Acid vs. Placebo

Pruritus (itching) is a well-documented, dose-dependent adverse event associated with obeticholic acid treatment. A meta-analysis of clinical trials revealed a significantly higher incidence of pruritus in patients receiving OCA compared to placebo, with a risk ratio of 3.22 (95% CI: 2.22-4.74) for the overall effect [1]. This effect was particularly pronounced at the 25 mg dose, where the risk ratio increased to 4.72 (95% CI: 3.41-6.52) compared to placebo [1].

Adverse Events Clinical Trial Pruritus PBC

Differential Effects on Bile Acid Synthesis: Obeticholic Acid vs. Ursodeoxycholic Acid (UDCA)

Obeticholic acid and ursodeoxycholic acid (UDCA), a standard-of-care for primary biliary cholangitis, have fundamentally different effects on FXR-mediated bile acid synthesis. In human primary hepatocytes, OCA potently suppresses expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thereby reducing the endogenous bile acid pool [1]. In contrast, UDCA at concentrations up to 100 µmol/L does not activate FXR or inhibit CYP7A1 [1]. Furthermore, co-administration of UDCA with OCA does not interfere with OCA's ability to suppress bile acid synthesis [1].

Bile Acid Metabolism CYP7A1 Cholestasis Hepatocyte

High-Impact Application Scenarios for Obeticholic Acid (CAS 915038-27-6) Based on Quantitative Differentiation


Reference Standard for FXR Agonist Potency and Efficacy in NASH/Fibrosis Models

Use obeticholic acid as the benchmark comparator when evaluating the efficacy of novel FXR agonists in preclinical models of NASH and liver fibrosis. Its well-characterized, albeit moderate, anti-fibrotic effect (e.g., 48% reduction in collagen at 30 mg/kg) [1] provides a consistent baseline against which the superior efficacy of next-generation agonists (e.g., EDP-305, Tropifexor) can be quantified. This is essential for establishing structure-activity relationships and in vivo potency hierarchies.

Selective FXR Pathway Activation Without TGR5 Interference

Employ obeticholic acid to specifically interrogate FXR-mediated signaling pathways in the absence of TGR5 co-activation. Its lack of activity at TGR5 [2] makes it an ideal tool for studies aiming to dissect the distinct contributions of FXR from those of dual FXR/TGR5 agonists (e.g., INT-767). This allows for clean pharmacological validation of FXR-specific gene targets (e.g., SHP, BSEP) and metabolic outcomes.

In Vitro Suppression of Bile Acid Synthesis in Primary Hepatocytes

Utilize obeticholic acid to model the negative feedback regulation of bile acid synthesis via FXR activation. Unlike UDCA, which is ineffective in this pathway [3], OCA potently suppresses CYP7A1 expression and reduces the intracellular bile acid pool in human primary hepatocyte models. This is a critical assay for studying cholestatic mechanisms and for screening compounds intended to modulate bile acid homeostasis.

Benchmark for Dose-Dependent Pruritus in In Vivo Toxicology

Use obeticholic acid as a reference compound for inducing and studying FXR-agonist-associated pruritus in relevant animal models. Its well-documented, dose-dependent pruritus profile in clinical studies (risk ratio of 3.22 vs. placebo) [4] provides a translational benchmark for evaluating the pruritogenic potential of newer FXR agonists. This is crucial for de-risking compounds with this common target-related adverse effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obeticholic acid I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.